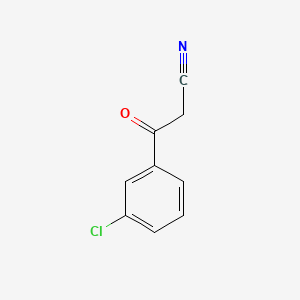

3-Chlorobenzoylacetonitrile

Description

Historical Context of β-Ketonitriles in Contemporary Chemical Synthesis

β-Ketonitriles are a significant class of compounds in both organic and medicinal chemistry. thieme-connect.comthieme-connect.com For decades, researchers have dedicated considerable effort to developing efficient methods for synthesizing these derivatives. thieme-connect.comthieme-connect.com Their importance stems from their utility as building blocks for a diverse array of molecules. rsc.orgnih.gov

Historically, the synthesis of β-ketonitriles has been approached through various methods, including the acylation of alkyl nitriles and the electrophilic cyanation of ketone enolates. thieme-connect.comresearchgate.net These foundational reactions paved the way for more advanced techniques. In recent years, transition-metal-catalyzed carbonylative coupling reactions have emerged as a powerful strategy for their synthesis. thieme-connect.comresearchgate.net

The versatility of β-ketonitriles is showcased in their application in cascade, domino, and sequential reactions, often facilitated by various catalysts. rsc.orgnih.gov These methodologies have enabled the synthesis of complex structures such as cyclic hydrocarbons, aromatic compounds, heterocycles, spirocycles, and fused heterocycles. rsc.orgnih.gov Many of these resulting compounds, like chromenes and quinolines, are themselves valuable scaffolds for biologically active molecules and natural products. rsc.orgnih.gov The continuous development of new synthetic protocols highlights the enduring importance of β-ketonitriles in modern organic chemistry. rsc.orgnih.gov

Research Significance of 3-Chlorobenzoylacetonitrile as a Multipurpose Synthetic Precursor

The research significance of this compound lies in its role as a multipurpose synthetic precursor, primarily due to the reactivity conferred by its ketone and nitrile functional groups. ontosight.ai This dual reactivity allows it to be a key starting material for creating a diverse range of more complex molecules, particularly heterocyclic compounds which are fundamental structures in many pharmaceutical and agrochemical products. ontosight.aisioc-journal.cn

The presence of the activated methylene (B1212753) group (the CH₂ between the carbonyl and nitrile groups) makes it susceptible to a variety of condensation reactions. For instance, it can react with other compounds to form the core structures of pyrimidines and pyrazoles. nih.gov Its ability to undergo cyclization reactions is a cornerstone of its utility. ontosight.ai

Researchers have utilized this compound in multi-component reactions, where several reactants combine in a single step to form a complex product. This approach is highly valued in synthetic chemistry for its efficiency and atom economy. For example, it has been used in three-component reactions with aromatic aldehydes and urea (B33335) derivatives to synthesize pyrimidine-5-carbonitriles. derpharmachemica.com The chlorine atom on the benzoyl group also provides a site for further functionalization or modification, adding to its versatility as a synthetic intermediate. researchgate.net

Overview of Academic Inquiry and Scholarly Contributions related to this compound

Academic inquiry into this compound has primarily focused on its application in the synthesis of novel heterocyclic compounds. Its structural features, specifically the combination of a ketone, a nitrile, and a chlorinated benzene (B151609) ring, make it a valuable building block for creating diverse molecular architectures. ontosight.ai

Scholarly contributions have demonstrated its use in synthesizing various heterocyclic systems. For instance, it serves as a key intermediate for producing pyrazoles and pyrazolopyrimidinones. nih.gov The reaction typically involves heating the β-ketonitrile with hydrazine (B178648) derivatives. nih.gov Furthermore, its utility extends to the synthesis of pyrimidine (B1678525) derivatives through one-pot, three-component condensation reactions with aldehydes and urea or thiourea. derpharmachemica.com

In addition to synthetic applications, the molecular and crystal structure of this compound has been a subject of study. X-ray diffraction analysis has provided insights into its solid-state conformation and the intermolecular interactions that govern its crystal packing. researchgate.net These structural studies are crucial for understanding its reactivity and for the rational design of new synthetic transformations. The compound is also noted as a precursor in the synthesis of quinoxaline (B1680401) derivatives, which have been investigated for their potential biological activities. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 21667-62-9 | ontosight.ai |

| Molecular Formula | C₉H₆ClNO | ontosight.ai |

| Molecular Weight | 179.60 g/mol | ontosight.ai |

| Melting Point | 79-83 °C | chemicalbook.com |

| Boiling Point | 347.1±27.0 °C (Predicted) | chemicalbook.com |

| Density | 1.257±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 7.12±0.10 (Predicted) | chemicalbook.com |

Table 2: Examples of Heterocyclic Systems Synthesized from β-Ketonitrile Precursors

| Heterocyclic System | Precursor Type | Significance/Application | Reference |

|---|---|---|---|

| Pyridines | Benzoylacetonitrile (B15868) | Core structure in various bioactive compounds. | nih.gov |

| Pyrimidines | Benzoylacetonitrile | Found in nucleic acids and numerous pharmaceuticals. | nih.govderpharmachemica.com |

| Pyrazoles | β-Ketonitrile derivatives | Important scaffolds in medicinal chemistry. | nih.gov |

| Chromenes | β-Ketonitrile derivatives | Building blocks for biologically active scaffolds. | rsc.orgnih.gov |

| Quinolines | β-Ketonitrile derivatives | Precursors to natural products and pharmaceuticals. | rsc.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDFNNHFARLIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176054 | |

| Record name | 3-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-62-9 | |

| Record name | 3-Chlorobenzoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021667629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21667-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chlorobenzoyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Chlorobenzoylacetonitrile

Established Synthetic Routes to 3-Chlorobenzoylacetonitrile

This compound, a valuable intermediate in organic synthesis, can be prepared through several established methodologies. These routes primarily focus on the formation of the β-keto nitrile functionality.

Conventional Synthesis Approaches (e.g., Claisen-type Condensations involving Nitriles)

A primary and conventional method for the synthesis of this compound is the Claisen-type condensation reaction. wikipedia.org This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.org When a nitrile is used as one of the carbonyl compounds, a β-ketonitrile is produced. organic-chemistry.org

In a typical synthesis, an ester of 3-chlorobenzoic acid, such as methyl 3-chlorobenzoate, is reacted with acetonitrile (B52724) in the presence of a strong base like sodium ethoxide or sodium amide. organic-chemistry.orgmasterorganicchemistry.com The base abstracts an α-proton from acetonitrile to form a nucleophilic enolate anion. libretexts.org This anion then attacks the electrophilic carbonyl carbon of the ester. libretexts.org Subsequent elimination of the alkoxy group leads to the formation of this compound. libretexts.org The use of a stoichiometric amount of a strong base is crucial to drive the reaction to completion by deprotonating the resulting β-keto nitrile, which is more acidic than the starting materials. wikipedia.orglibretexts.org

Another approach involves the dehydration of the aldoxime of 3-chlorobenzaldehyde. wikipedia.org Additionally, heating 3-chlorobenzylamine (B151487) with iodine in an aqueous solution of ammonium (B1175870) acetate (B1210297) can also yield 3-chlorobenzonitrile, which can then be used in a Claisen condensation. wikipedia.org

Table 1: Conventional Synthesis of this compound via Claisen-type Condensation

| Reactant 1 | Reactant 2 | Base | Product | Key Features |

|---|---|---|---|---|

| Methyl 3-chlorobenzoate | Acetonitrile | Sodium ethoxide | This compound | Standard Claisen condensation conditions. |

| Ethyl 3-chlorobenzoate | Acetonitrile | Sodium amide | This compound | Utilizes a stronger base which can improve yields. organic-chemistry.org |

Advanced Synthetic Strategies for Enhanced Reaction Efficiency and Yield

To improve upon the classical methods, advanced synthetic strategies have been developed to enhance reaction efficiency and yield. These methods often focus on milder reaction conditions, improved catalyst systems, and better atom economy.

One such advanced strategy involves the use of microwave irradiation to accelerate the reaction rate and improve yields. Microwave-assisted organic synthesis has been shown to be effective in a variety of condensation reactions, often leading to shorter reaction times and cleaner products.

Another approach is the use of Lewis acid catalysts, such as titanium tetrachloride (TiCl4), in what is known as a Ti-Claisen condensation. kwansei.ac.jp This method can offer higher yields and milder reaction conditions compared to traditional base-promoted condensations. kwansei.ac.jp The Lewis acid activates the ester carbonyl group towards nucleophilic attack by the acetonitrile enolate.

Furthermore, the development of one-pot synthesis procedures can enhance efficiency. For instance, a method for preparing 4-fluorobenzoylacetonitrile (B105857) with high purity and yield (over 93%) has been reported using an alkali metal as a base and acetonitrile as both a reactant and a solvent. google.com This approach avoids the formation of certain impurities and simplifies the purification process, a strategy that could be adapted for the synthesis of this compound. google.com

Table 2: Advanced Synthetic Strategies for β-Ketonitriles

| Strategy | Catalyst/Reagent | Solvent | Advantages |

|---|---|---|---|

| Microwave-assisted synthesis | Base (e.g., NaOEt) | Acetonitrile | Reduced reaction time, potentially higher yields. |

| Ti-Claisen Condensation | TiCl4 / Amine base | Dichloromethane | Milder conditions, high yields. kwansei.ac.jp |

| One-pot synthesis | Alkali metal | Acetonitrile | High purity and yield, simplified purification. google.com |

Derivatization Reactions Involving this compound

The presence of a reactive ketone and a nitrile group, along with an active methylene (B1212753) group, makes this compound a versatile building block for the synthesis of a wide range of organic compounds. tubitak.gov.tr

Nucleophilic Additions and Condensation Reactions

The carbonyl group in this compound is susceptible to nucleophilic addition reactions. masterorganicchemistry.com Nucleophiles, which are electron-rich species, are attracted to the partially positive carbonyl carbon. slideshare.net This addition changes the hybridization of the carbon from sp2 to sp3. masterorganicchemistry.com

Examples of nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding a β-hydroxynitrile.

Grignard Reactions: Organometallic reagents such as Grignard reagents can add to the carbonyl group, forming a new carbon-carbon bond and, after hydrolysis, a tertiary alcohol. youtube.com

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are also common. libretexts.org For example, this compound can react with amines or hydrazines at the carbonyl group to form imines or hydrazones, respectively. These products can then be used in further synthetic transformations.

Cyclization Reactions for Diverse Heterocyclic Compound Formation

This compound is an important precursor for the synthesis of various heterocyclic compounds. tubitak.gov.tr Cyclization reactions can occur through intramolecular processes or by reaction with other molecules containing multiple functional groups. youtube.com

Benzoylacetonitriles are known to be valuable intermediates in the synthesis of five-membered heterocycles such as pyrroles, furans, and thiophenes. tubitak.gov.tr For instance, reaction with α-haloketones can lead to the formation of substituted furans. The active methylene group can be deprotonated, and the resulting carbanion can act as a nucleophile.

The synthesis of various heterocyclic systems often involves an initial condensation or addition reaction followed by an intramolecular cyclization. For example, the reaction of this compound with a binucleophilic reagent can lead to the formation of different heterocyclic rings depending on the nature of the reagent.

Table 3: Examples of Heterocyclic Synthesis from Benzoylacetonitriles

| Reactant with Benzoylacetonitrile (B15868) | Resulting Heterocycle | Reaction Type |

|---|---|---|

| α-Haloketones | Substituted Furans | Condensation/Cyclization |

| Hydrazine (B178648) derivatives | Substituted Pyrazoles | Condensation/Cyclization |

| Unsaturated amides | Dihydrofurans | Oxidative Cyclization tubitak.gov.tr |

Carbon-Carbon Bond Forming Transformations

Beyond the initial synthesis, the active methylene group in this compound provides a site for further carbon-carbon bond formation. illinois.edu The protons on the carbon between the carbonyl and nitrile groups are acidic and can be removed by a base to form a stabilized carbanion.

This carbanion can then participate in various C-C bond-forming reactions:

Alkylation: Reaction with alkyl halides allows for the introduction of alkyl groups at the α-position.

Michael Addition: As a Michael donor, the carbanion can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. alevelchemistry.co.uk This has been demonstrated in the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones to form polyfunctional δ-diketones, which are precursors for heterocycle synthesis. mdpi.com

Cross-Coupling Reactions: While less common for this specific substrate, modern cross-coupling methodologies could potentially be employed to form C-C bonds at the aromatic ring, provided suitable catalytic systems are used. mdpi.com

These transformations highlight the utility of this compound as a versatile platform for the construction of more complex molecular architectures.

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

Catalytic Systems for Sustainable Chemical Processes

Sustainable chemical processes heavily rely on the use of catalysts to enhance reaction efficiency, reduce energy consumption, and minimize waste. wiley.comuni-rostock.de Catalysis is a core principle of green chemistry, promoting atom economy and avoiding stoichiometric reagents that generate significant waste. uni-rostock.de Catalytic systems can include metal catalysts, organocatalysts, and biocatalysts, which are often designed to be recyclable and operate under mild conditions. wiley.com

In the context of synthesizing heterocyclic derivatives, which is a common transformation for compounds like this compound, various catalytic systems are employed. For instance, the synthesis of 3-substituted indoles can be achieved using base-catalyzed methods, amino acid catalysts, Brønsted and Lewis acids, ionic liquids, and surfactants. nih.gov These catalysts facilitate key reaction steps like condensation and cyclization under more environmentally friendly conditions. nih.gov While these general methodologies are well-established for related compounds, specific research detailing catalytic systems for the sustainable synthesis and derivatization of this compound is not prominently featured in the search results.

Solvent-Free and Aqueous Media Reaction Conditions

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. rsc.org Performing reactions in solvent-free conditions or in benign solvents like water are highly desirable alternatives. researchgate.netarkat-usa.org

Solvent-free reactions, sometimes conducted through grinding or ball-milling, can lead to higher efficiency, reduced reaction times, and simplified product purification. rsc.orgresearchgate.net Similarly, using water as a reaction medium is advantageous due to its non-toxic nature, abundance, and unique solvent properties that can sometimes accelerate reaction rates. arkat-usa.org Knoevenagel condensations, a type of reaction relevant to the reactivity of the active methylene group in this compound, have been successfully carried out under solvent-free and aqueous conditions for various aromatic ketones and malononitrile. arkat-usa.org Despite the applicability of these principles to similar structures, detailed studies focusing on the use of solvent-free or aqueous media conditions specifically for the synthesis or derivatization of this compound were not identified in the provided search results.

Microwave-Assisted and Ultrasound-Promoted Synthesis Strategies

Alternative energy sources like microwave irradiation and ultrasound have become powerful tools in green organic synthesis. nih.govresearchgate.net These techniques can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity. nih.gov

Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This often results in cleaner reactions with fewer side products compared to conventional heating methods. nih.gov It has been widely applied in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govnih.gov

Ultrasound-promoted synthesis , or sonochemistry, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance mass transfer and accelerate reaction rates. researchgate.nete-journals.in Ultrasound has been effectively used in the synthesis of chalcones, indoles, and other heterocyclic systems, often in aqueous media and under mild conditions. nih.gove-journals.in

While both microwave and ultrasound technologies are established green methods for a wide array of organic transformations, specific research articles detailing their application in the synthesis and derivatization of this compound are not available in the search results.

Spectroscopic and Structural Elucidation of 3 Chlorobenzoylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. ox.ac.uk For 3-Chlorobenzoylacetonitrile and its derivatives, both ¹H and ¹³C NMR are crucial for assigning the chemical structure. mdpi.comthieme-connect.com

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals will appear for the aromatic protons and the methylene (B1212753) (-CH2-) protons.

The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. pressbooks.pub The aromatic protons of the 3-chlorophenyl ring typically resonate in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns depend on the substitution pattern of the aromatic ring. For instance, in 3-chlorobenzoic acid, a related compound, the aromatic protons appear as multiplets around 7.55-7.79 ppm. chemicalbook.com The methylene protons, situated between the carbonyl group and the nitrile group, are expected to appear as a singlet further upfield, typically in the range of 3.5-4.5 ppm, due to the electron-withdrawing nature of the adjacent functional groups.

The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, allowing for a quantitative assessment of the different proton groups within the molecule. pressbooks.pub

Table 1: Representative ¹H NMR Data for a this compound Moiety

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. orgchemboulder.comlibretexts.org Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line. libretexts.org

In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the aromatic carbons. The carbonyl carbon is typically the most deshielded, appearing far downfield in the range of 180-200 ppm. The nitrile carbon also appears in the downfield region, typically between 115 and 125 ppm. ucl.ac.uk The aromatic carbons will resonate in the region of 120-140 ppm, with the carbon atom directly bonded to the chlorine atom showing a characteristic chemical shift. For example, in 3-chlorobenzoic acid, the aromatic carbons appear at shifts including 128.37, 129.30, 131.30, 133.15, 133.37, and 133.82 ppm. chemicalbook.com The methylene carbon will appear at a more upfield position, influenced by the adjacent electron-withdrawing groups.

The absence of symmetry in this compound means that each of the nine carbon atoms is chemically distinct and should, in principle, give rise to a separate signal in the ¹³C NMR spectrum. orgchemboulder.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 180 - 200 |

| Aromatic C-Cl | ~134 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-C=O | ~137 |

| Nitrile (C≡N) | 115 - 125 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. wikipedia.org These techniques are highly effective for identifying the presence of specific functional groups. vscht.cz

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wikipedia.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

A strong, sharp absorption band for the nitrile group (C≡N) stretch is expected in the region of 2200-2260 cm⁻¹. The carbonyl group (C=O) will show a strong absorption band in the range of 1680-1720 cm⁻¹. The aromatic ring will have several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz The C-Cl stretch will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2200 - 2260 |

| Carbonyl (C=O) | Stretch | 1680 - 1720 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. novantaphotonics.comedmundoptics.co.uk While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. aps.org

For this compound, the nitrile (C≡N) and the aromatic ring C=C stretching vibrations are expected to produce strong signals in the Raman spectrum. The C≡N stretch, in particular, often gives a very characteristic and sharp Raman band in the 2200-2260 cm⁻¹ region. researchgate.net The symmetric vibrations of the aromatic ring are also typically Raman active. In contrast, the carbonyl (C=O) stretch, which is very strong in the IR spectrum, may be weaker in the Raman spectrum. This complementarity between IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.orgmiamioh.eduyoutube.com

For this compound (C₉H₆ClNO), the molecular weight is approximately 179.6 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster, with a peak at M⁺ and another at M+2 with a relative intensity ratio of approximately 3:1. chemguide.co.uk This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Electron impact ionization, a common technique in MS, can cause the molecular ion to fragment into smaller, charged species. The fragmentation pattern provides valuable structural information. For this compound, likely fragmentation pathways could include:

Loss of a chlorine atom, resulting in a fragment ion at [M-Cl]⁺.

Cleavage of the bond between the carbonyl group and the aromatic ring, leading to a [C₇H₄Cl]⁺ fragment.

Cleavage adjacent to the carbonyl group, potentially leading to a [C₆H₄ClCO]⁺ fragment.

Loss of the entire benzoyl group, resulting in a [CH₂CN]⁺ fragment.

By analyzing the m/z values of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the proposed structure.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

For this compound, single-crystal X-ray diffraction analysis has revealed its specific solid-state structure. The compound crystallizes in the monoclinic system with the space group Cc. researchgate.netresearchgate.net The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined and are presented in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 4.8086(6) |

| b (Å) | 32.929(4) |

| c (Å) | 10.5855(13) |

| β (°) | 97.665(1) |

Data sourced from references researchgate.netresearchgate.net.

Beyond the individual molecule, X-ray crystallography elucidates the supramolecular structure, which describes how molecules are arranged and interact with each other in the crystal. msu.eduijprajournal.com These non-covalent interactions, such as hydrogen bonding and π-stacking, govern the crystal packing. nanoqam.ca In the crystal structure of this compound, various intermolecular interactions are observed, including C–H···O and C–H···N hydrogen bonds. researchgate.net These interactions create a complex three-dimensional network, defining the material's macroscopic properties. The study of such supramolecular motifs is crucial for understanding crystal engineering and the design of new materials with specific properties. nanoqam.catanta.edu.eg

**3.5. Advanced Spectroscopic Techniques for Comprehensive Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions from a ground state to a higher energy excited state. libretexts.orgresearchgate.netrsc.org The wavelengths of absorbed light and the intensity of the absorption are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups capable of absorbing light. nih.gov

The structure of this compound contains two primary chromophores: the chlorobenzoyl group and the nitrile group. The benzoyl portion, with its aromatic ring conjugated to a carbonyl group, is expected to give rise to π → π* transitions, which are typically intense (large molar absorptivity, ε), and n → π* transitions, which are generally weaker. nih.govupi.edu Conjugation between the benzene (B151609) ring and the carbonyl group shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. libretexts.org The nitrile (C≡N) group also contributes to the electronic absorption profile. researchgate.net

Table 2: Expected Electronic Transitions for Chromophores in this compound

| Chromophore | Transition Type | Expected Wavelength Region | Expected Intensity (ε) |

|---|---|---|---|

| Benzoyl (C₆H₄-C=O) | π → π | ~240-280 nm | High |

| Benzoyl (C₆H₄-C=O) | n → π | >300 nm | Low |

| Nitrile (C≡N) | n → π* | <200 nm | Low |

Derivative spectrophotometry is an advanced analytical technique that enhances the utility of conventional UV-Vis spectroscopy. It involves calculating and plotting the first, second, or higher-order derivative of the absorbance with respect to wavelength. This mathematical treatment can resolve overlapping spectral bands from different components in a mixture or from different electronic transitions within a single complex molecule. For instance, a subtle shoulder on a primary absorption band, which might be missed in the normal (zero-order) spectrum, can be revealed as a distinct peak in the second-derivative spectrum. This increases selectivity and allows for more accurate qualitative and quantitative analysis.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are indispensable for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. VCD measures a similar differential absorption but in the infrared region, corresponding to vibrational transitions. nih.gov A molecule must be chiral to exhibit an ECD or VCD signal.

This compound itself is an achiral molecule and therefore does not produce an ECD or VCD spectrum. However, these techniques are critically important for the characterization of its chiral derivatives. If a stereocenter were introduced into the molecule, for example, by a substitution reaction that creates a chiral carbon, the resulting enantiomers would have ECD and VCD spectra that are mirror images of each other.

Computational and Theoretical Investigations of 3 Chlorobenzoylacetonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.eduresearchgate.net By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties. northwestern.edu For 3-Chlorobenzoylacetonitrile, techniques like Density Functional Theory (DFT) or Hartree-Fock (HF) theory would be used to compute its fundamental characteristics.

A primary goal of these calculations is to understand the distribution of electrons within the molecule, which is key to its reactivity. ias.ac.in Key parameters derived from these calculations include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the electron-rich and electron-poor regions of this compound. The electrostatic potential map would highlight the negatively charged areas, likely around the oxygen and nitrogen atoms, and the positively charged areas, which are susceptible to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom helps predict how the molecule will interact with other molecules and its sites of reactivity.

These quantum-chemical methods provide a foundational picture of the molecule's electronic landscape, allowing for predictions about its stability, spectral properties, and the most probable sites for chemical reactions. northwestern.edulsu.edu

| Calculated Property | Illustrative Value/Description | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV (Hypothetical) | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV (Hypothetical) | Indicates the energy of the lowest empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV (Hypothetical) | Correlates with chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 3.5 D (Hypothetical) | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential localized on carbonyl oxygen and nitrile nitrogen. | Predicts sites for electrophilic attack and hydrogen bonding. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics describes electronic structure, molecular modeling and molecular dynamics (MD) simulations are used to explore the physical movements and interactions of a molecule over time. nih.govopenreview.net These methods treat atoms as spheres and bonds as springs, governed by a set of parameters known as a force field.

Furthermore, MD simulations are invaluable for studying ligand-target interactions. nih.govnih.gov If this compound were being investigated as a potential drug, it would be computationally "docked" into the active site of its target protein. nih.gov Following docking, MD simulations can be run on the entire protein-ligand complex. These simulations reveal:

Binding Stability: Whether the ligand remains stably bound in the active site over time.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov

Conformational Changes: How the protein and ligand might adjust their shapes to achieve an optimal fit, a phenomenon known as "induced fit." ed.ac.uk

These simulations provide a dynamic picture of the binding event, offering detailed insights that can guide the design of more potent and selective derivatives. stanford.edu

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the activity of a molecule is a function of its physicochemical properties. nih.govatlantis-press.com

To build a QSAR model for derivatives of this compound, a set of related compounds with experimentally measured biological activities (e.g., enzyme inhibition) would be required. For each compound, a large number of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties. researchgate.net

Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures a molecule's affinity for fatty versus aqueous environments.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Using statistical methods like multiple linear regression, a mathematical equation is generated that relates a combination of these descriptors to the observed biological activity. researcher.life A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test. Studies on structurally related benzoyl derivatives have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups are often crucial for their biological activity. nih.govresearchgate.net For instance, 3D-QSAR methods like CoMFA and CoMSIA are used to identify the key structural features associated with biological activities. mdpi.com

| Derivative (R-group substitution) | Experimental Activity (IC50, µM) | LogP (Hydrophobicity Descriptor) | LUMO Energy (Electronic Descriptor) | Molecular Volume (Steric Descriptor) |

|---|---|---|---|---|

| H (this compound) | 15.2 | 2.1 | -1.20 | 150 ų |

| 4-Fluoro | 12.5 | 2.3 | -1.25 | 155 ų |

| 4-Methoxy | 25.8 | 2.0 | -1.15 | 165 ų |

| 4-Trifluoromethyl | 8.1 | 2.9 | -1.40 | 170 ų |

This table is illustrative and contains hypothetical data to demonstrate the structure of a QSAR dataset.

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathway of a chemical reaction, known as the reaction mechanism. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, any intermediates, and, most importantly, the transition state. lsu.edu

The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. wikipedia.org Transition state theory explains that the rate of a reaction is directly related to the height of this energy barrier (the activation energy). wikipedia.org

For a reaction involving this compound, such as its synthesis via Claisen condensation or a subsequent transformation, computational methods can be used to:

Propose a Mechanism: Hypothesize a plausible reaction pathway.

Optimize Geometries: Calculate the lowest-energy structures for the reactants, products, and any proposed intermediates.

Locate the Transition State: Use specialized algorithms to find the exact geometry and energy of the transition state connecting reactants to products (or intermediates). This is a critical and computationally intensive step.

Verify the Pathway: Perform calculations like Intrinsic Reaction Coordinate (IRC) analysis to confirm that the located transition state smoothly connects the reactant and product states.

Calculate Activation Energy: The difference in energy between the reactants and the transition state gives the activation energy, which allows for a theoretical prediction of the reaction rate.

This detailed analysis provides a molecular-level understanding of how bonds are formed and broken during a reaction, which is essential for optimizing reaction conditions and predicting the outcomes of new chemical transformations. usp.br

Medicinal Chemistry and Biological Activity Studies of 3 Chlorobenzoylacetonitrile Scaffolds

Role as a Precursor in Active Pharmaceutical Ingredient (API) Development

The synthesis of APIs is a complex, multi-step process that relies on the availability of versatile chemical intermediates. nih.gov 3-Chlorobenzoylacetonitrile fits this role perfectly, acting as a key building block for constructing more complex molecular architectures. Its utility stems from its capacity to react with various binucleophilic reagents, leading to the formation of diverse heterocyclic systems. These heterocyclic cores, such as pyrimidines, quinoxalines, and isoxazoles, are prevalent in numerous approved drugs, highlighting the importance of precursors like this compound in drug discovery and development pipelines. nih.govresearchgate.netnih.gov The presence of the 3-chloro substitution is particularly significant, as halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Design and Synthesis of Novel Heterocyclic Scaffolds derived from this compound

The chemical structure of this compound is primed for the construction of various heterocyclic rings, which are integral to many biologically active compounds. nih.gov Its β-keto and nitrile functionalities provide two reactive centers for cyclocondensation reactions. nih.gov

Pyrimidine (B1678525) Derivatives

Pyrimidine rings are fundamental components of nucleic acids and are found in numerous therapeutic agents with a wide range of activities, including antifungal and antimicrobial properties. nih.govresearchgate.netmdpi.com The synthesis of pyrimidine derivatives from this compound can be achieved through its reaction with compounds containing an amidine functional group, such as urea (B33335), thiourea, or guanidine (B92328). mdpi.com For instance, the condensation reaction with guanidine is a well-established method for forming 2,4-diaminopyrimidine (B92962) scaffolds. nasa.govorgsyn.org This reaction typically proceeds by the initial formation of an intermediate which then undergoes cyclization to yield the stable pyrimidine ring. The resulting 4-(3-chlorophenyl)-substituted pyrimidines are subjects of interest for biological screening due to the known pharmacological activities associated with this class of compounds. nih.gov

Quinoxaline (B1680401) Derivatives

Quinoxalines are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties. frontiersin.orgnih.gov The standard synthesis of quinoxalines involves the condensation of an aromatic o-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub this compound can serve as a precursor to such dicarbonyl compounds or can react under specific conditions with o-phenylenediamines to form quinoxaline derivatives. For example, derivatives like 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides have been synthesized and evaluated for their potential as anti-tumor agents. mdpi.com The synthesis allows for the incorporation of the 3-chlorophenyl moiety at a key position on the quinoxaline scaffold, influencing its interaction with biological targets. mdpi.com

Isoxazole (B147169) Derivatives

Isoxazoles are five-membered heterocyclic compounds that are present in a variety of clinically used drugs and exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govresearchgate.net A common and direct method for synthesizing 5-aminoisoxazoles involves the reaction of a β-ketonitrile, such as this compound, with hydroxylamine (B1172632). researchgate.net The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by cyclization involving the nitrile group to form the isoxazole ring. This synthetic route provides a straightforward entry to 3-(3-chlorophenyl)-5-aminoisoxazole derivatives, which can be further modified or evaluated for their biological properties. Studies on related structures, such as 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, have demonstrated significant anti-inflammatory potential. nih.gov

Other Biologically Relevant Heterocyclic Systems

The reactivity of this compound extends beyond the synthesis of pyrimidines, quinoxalines, and isoxazoles. As a versatile β-ketonitrile, it can be employed in multicomponent reactions to build other complex heterocyclic systems. researchgate.net For example, it can react with other reagents to form various fused heterocyclic systems or other five- and six-membered rings that are of interest in medicinal chemistry. mdpi.com The combination of different reactive partners allows for the creation of diverse molecular libraries based on the this compound scaffold, which can then be screened for a wide array of biological activities.

Evaluation of Biological Activities of Derived Compounds

Derivatives synthesized from this compound have been investigated for a range of pharmacological activities, leveraging the potent effects often associated with the resulting heterocyclic scaffolds.

Antitumor Activity: Quinoxaline derivatives have shown significant potential as anticancer agents. A study focusing on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives identified compound 9h , which features a 3-(3-chlorophenyl) substituent, as a potent hypoxic selective anti-tumor agent. mdpi.com This compound demonstrated significant cytotoxicity against a panel of human cancer cell lines. The presence of the 3-chloro group on the phenyl ring was found to increase cytotoxicity against most of the tested cell lines. mdpi.com

Table 1: Hypoxic Cytotoxic Activity of 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide (9h)

| Cell Line | IC₅₀ (μM) |

| SMMC-7721 (Hepatocellular carcinoma) | 0.76 |

| K562 (Chronic myelogenous leukemia) | 0.92 |

| KB (Nasopharyngeal carcinoma) | 0.53 |

| A549 (Lung carcinoma) | 4.91 |

| PC3 (Prostate cancer) | 2.25 |

Source: mdpi.com

Anti-inflammatory Activity: Isoxazole and its derivatives are known to possess anti-inflammatory properties. researchgate.net A study on the isoxazoline (B3343090) derivative, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), revealed its significant anti-inflammatory effects. nih.gov DIC was shown to effectively reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages. Furthermore, it diminished the levels of cyclooxygenase-2 (COX-2) and subsequently inhibited the production of prostaglandin (B15479496) E₂ (PGE₂). nih.gov

Table 2: Anti-inflammatory Activity of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC)

| Biological Marker | Activity | Concentration |

| TNF-α Release | Inhibition | Dose-dependent |

| IL-6 Release | Inhibition | Dose-dependent |

| PGE₂ Production | Inhibition | Dose-dependent |

Source: nih.gov

Antifungal and Antimicrobial Activity: Pyrimidine derivatives are well-regarded for their antifungal and antimicrobial activities. nih.govnih.gov While specific studies originating directly from this compound are not detailed, the class of 6-phenyl-pyrimidine-5-carbonitriles, which are structurally analogous to potential products, has demonstrated marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov For example, certain 2-thio-substituted pyrimidines have shown notable efficacy. nih.gov Similarly, other pyrimidine derivatives have been evaluated for their in vitro antifungal activities against a range of phytopathogenic fungi, with some compounds showing greater potency than commercial fungicides. nih.govfrontiersin.org The biological activity is often dependent on the specific substitution patterns on the pyrimidine and phenyl rings. frontiersin.org

Anti-inflammatory Properties

Derivatives built upon the this compound framework have shown promise as anti-inflammatory agents. A significant area of investigation has been the synthesis of pyrazole (B372694) derivatives, a class of compounds well-regarded for their anti-inflammatory capabilities. The synthesis of various 1,3-diaryl pyrazoles has been reported, with some demonstrating potent anti-inflammatory effects in preclinical models nih.gov. For instance, certain pyrazole-substituted nitrogenous heterocyclic ring systems have exhibited a high percentage of edema inhibition, surpassing that of standard drugs like indomethacin (B1671933) and celecoxib (B62257) in carrageenan-induced paw edema assays nih.gov.

Additionally, pyridone derivatives, which can be synthesized from precursors related to this compound, have been explored for their anti-inflammatory properties. Novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade nih.gov.

The anti-inflammatory potential of these compounds is often evaluated through their ability to inhibit pro-inflammatory mediators. For example, some newly synthesized compounds have been shown to reduce the expression of cytokines such as tumor necrosis factor-alpha (TNF-α) nih.govbrieflands.com.

| Compound Class | Biological Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-substituted heterocycles | Carrageenan-induced paw edema | Showed higher percentage of edema inhibition than indomethacin and celebrex. | nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-diones | COX-1/COX-2 inhibition | Acted as dual inhibitors of these key inflammatory enzymes. | nih.gov |

Analgesic Effects

The this compound scaffold has also been instrumental in the development of novel analgesic agents. Research has shown that derivatives incorporating this chemical moiety can exhibit significant pain-relieving properties.

One notable example is a series of 3-arylpiperazinyl-5-benzyl-pyridazines, which demonstrated potent analgesic activity in the phenylbenzoquinone-induced writhing test, with several compounds being more potent than acetaminophen (B1664979) and noramidopyrine (B29613) nih.gov. The mechanism of action for some of these pyridazine (B1198779) derivatives is suggested to involve the serotonergic pathway nih.gov.

Furthermore, novel benzothiopyrano[3,4-b]pyrrole derivatives have been synthesized and evaluated for their analgesic effects. In the writhing test, a phenolic derivative from this series completely inhibited the appearance of writhing at a specific dose, indicating strong analgesic potential nih.gov. Pyrazole derivatives, in addition to their anti-inflammatory effects, have also been investigated for their analgesic properties researchgate.netnih.gov.

| Compound Class | Analgesic Test | Key Findings | Reference |

|---|---|---|---|

| 3-Arylpiperazinyl-5-benzyl-pyridazines | Phenylbenzoquinone-induced writhing test | Several compounds were more potent than acetaminophen and noramidopyrine. | nih.gov |

| Benzothiopyrano[3,4-b]pyrrole derivatives | Writhing test | A phenolic derivative completely inhibited writhing at 50 mg/kg. | nih.gov |

| Pyrazole derivatives | Various analgesic assays | Exhibited significant analgesic activities. | researchgate.netnih.gov |

Anti-tumor and Anticancer Potentials

The development of novel anticancer agents is a critical area of medicinal chemistry, and the this compound scaffold has served as a valuable template for creating compounds with potent anti-tumor activities. A significant focus has been on the synthesis of pyrimidine derivatives, which are known to play a crucial role in anticancer drug discovery due to their structural similarity to nucleic acid components ijsat.org.

Several series of novel pyrimidine derivatives have been synthesized and have demonstrated significant cytotoxic activity against various cancer cell lines, including colon, prostate, hepatocellular carcinoma, non-small cell lung cancer, and breast cancer nih.govrsc.org. For instance, certain pyrimidine-5-carbonitrile derivatives have exhibited excellent activity against HepG2, A549, and MCF-7 cell lines, with some compounds showing potent inhibition of the epidermal growth factor receptor (EGFR) rsc.org.

Other heterocyclic systems derived from this scaffold have also shown promise. For example, 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone was found to inhibit the growth of leukemia and breast carcinoma cells and was identified as an inhibitor of tubulin polymerization nih.gov. Similarly, stereoselective synthesis of 3,3-diarylacrylonitriles has yielded potent tubulin polymerization inhibitors nih.gov.

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-5-carbonitrile derivatives | HepG2, A549, MCF-7 | Potent EGFR inhibition and significant cytotoxicity. | rsc.org |

| Pyrimidine derivatives with aryl urea moieties | SW480 (colon cancer) | Exhibited high cytotoxic activity and induced apoptosis. | nih.gov |

| 6-Chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | L1210, K562, MCF7, CA46 | Inhibited cell growth and tubulin polymerization. | nih.gov |

| 3,3-Diarylacrylonitriles | - | Acted as tubulin polymerization inhibitors. | nih.gov |

Anthelmintic Activities

The structural versatility of this compound has also been exploited in the search for new anthelmintic agents. The synthesis of novel benzothiophene (B83047) derivatives has been explored, and these compounds have been screened for their activity against parasitic worms amazonaws.com.

In one study, a series of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides were synthesized and evaluated for their anthelmintic activity. Several of the synthesized compounds exhibited a broad spectrum of activity, indicating the potential of this chemical class in the development of new treatments for helminth infections amazonaws.com. The data from these studies suggest that modifications on the benzothiophene nucleus can lead to compounds with significant pharmacological activity against various parasites amazonaws.com.

| Compound Series | Activity | Key Findings | Reference |

|---|---|---|---|

| N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides | Broad spectrum anthelmintic | Compounds 3d, 3e, and 3f showed promising activity. | amazonaws.com |

Other Pharmacological Activities (e.g., Antimicrobial, Antimalarial)

Beyond the activities already discussed, derivatives of this compound have been investigated for a range of other pharmacological effects, most notably as antimicrobial and antimalarial agents.

Antimicrobial Activity:

The synthesis of novel pyridine (B92270) derivatives containing various heterocyclic moieties has yielded compounds with significant antibacterial and antifungal activity nih.govmdpi.comresearchgate.net. For example, certain pyridine derivatives incorporating an imidazo[2,1-b] nih.govijsat.orgrsc.orgthiadiazole moiety have demonstrated moderate to high antibacterial activity, with some compounds showing efficacy comparable or superior to the control drug gatifloxacin (B573) nih.gov. Thiophene derivatives have also been identified as having antimicrobial potential, particularly against drug-resistant Gram-negative bacteria nih.gov.

Antimalarial Activity:

The quinoline (B57606) nucleus is a well-established pharmacophore in antimalarial drug discovery, and synthetic routes that could potentially utilize this compound-related structures have been explored to create new quinoline-based antimalarials nih.govresearchgate.netnih.govresearchgate.net. The goal of this research is often to develop compounds that can overcome the growing problem of drug resistance in Plasmodium falciparum nih.gov. Hybrid molecules incorporating the quinoline scaffold have shown potent antiplasmodial activity in laboratory settings nih.gov.

| Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Pyridine derivatives | Antibacterial, Antifungal | Some compounds showed activity superior to gatifloxacin and equivalent to fluconazole. | nih.gov |

| Thiophene derivatives | Antibacterial | Active against drug-resistant Gram-negative bacteria. | nih.gov |

| Quinoline derivatives | Antimalarial | Hybrid molecules demonstrated strong antiplasmodial activity. | nih.gov |

Mechanistic Studies of Biological Action of this compound Derived Compounds

Understanding the mechanism of action at a molecular level is crucial for the rational design and development of new therapeutic agents. This section explores the biochemical pathways modulated by and the molecular targets of compounds derived from the this compound scaffold.

Biochemical Pathway Modulation and Target Identification

Anti-inflammatory Mechanisms:

The anti-inflammatory effects of compounds derived from this compound are often attributed to their interaction with key enzymes and signaling pathways involved in the inflammatory response. For instance, pyridone and pyrazole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) nih.govnih.govresearchgate.net. Some compounds exhibit dual inhibition of COX-1 and COX-2, while others are selective for COX-2 nih.gov.

Furthermore, the modulation of cytokine production is another important mechanism. Certain derivatives have been found to suppress the expression of pro-inflammatory cytokines like TNF-α, which plays a central role in orchestrating the inflammatory cascade nih.govbrieflands.com.

Anticancer Mechanisms:

In the context of cancer, derivatives of this compound have been shown to interfere with critical cellular processes required for tumor growth and survival. A significant target identified for some of these compounds is the microtubule network. By inhibiting tubulin polymerization, these agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis nih.govrsc.orgresearchgate.net.

Another key mechanism involves the inhibition of signaling pathways that are often dysregulated in cancer. For example, certain pyrimidine derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that, when overactivated, can drive cell proliferation and survival rsc.org. The induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 is another observed mechanism for some pyrimidine derivatives nih.gov.

Analgesic Mechanisms:

The analgesic properties of certain compounds derived from this scaffold appear to be mediated through interactions with neurotransmitter systems. For example, the analgesic effects of some 3-arylpiperazinyl-5-benzyl-pyridazine derivatives are thought to involve the serotonergic pathway, as their activity can be influenced by agents that modulate serotonin (B10506) levels nih.gov.

| Biological Activity | Identified Mechanism/Target | Compound Class | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-1/COX-2 Inhibition | Pyridone and Pyrazole derivatives | nih.govnih.govresearchgate.net |

| Anti-inflammatory | TNF-α Suppression | Various derivatives | nih.govbrieflands.com |

| Anticancer | Tubulin Polymerization Inhibition | Quinazolinone and Acrylonitrile derivatives | nih.govnih.govrsc.orgresearchgate.net |

| Anticancer | EGFR Inhibition | Pyrimidine derivatives | rsc.org |

| Anticancer | Apoptosis Induction | Pyrimidine derivatives | nih.gov |

| Analgesic | Serotonergic Pathway Modulation | 3-Arylpiperazinyl-5-benzyl-pyridazines | nih.gov |

In Vitro and In Vivo Pharmacological Efficacy Studies

The this compound scaffold is a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. Research into these derivatives has revealed promising efficacy in both laboratory-based (in vitro) and whole-organism (in vivo) studies, particularly in the realms of anticancer and antimicrobial activities.

In Vitro Anticancer Activity:

Derivatives incorporating pyridine and pyran rings, synthesized from precursors related to the this compound scaffold, have been evaluated for their cytotoxic effects against various human cancer cell lines. In one study, a series of novel pyridine heterocyclic hybrids were tested against hepatocyte-derived carcinoma (Huh-7), lung cancer (A549), and breast cancer (MCF-7) cell lines using a standard MTT assay. Several of these compounds demonstrated potent antiproliferative activities, with some exhibiting greater efficacy than the reference drug, Taxol. For example, compound 3b , a pyrano-pyridine hybrid, showed superior activity with IC₅₀ values of 6.54 µM, 15.54 µM, and 6.13 µM against Huh-7, A549, and MCF-7 cell lines, respectively. nih.gov This highlights the potential of these scaffolds in developing new chemotherapeutic agents.

Similarly, other studies focusing on benzo[h]quinoline (B1196314) derivatives, which can be conceptually linked to the cyclization of benzoylacetonitrile-type structures, have shown strong anticancer activity. When screened by the National Cancer Institute (NCI), certain compounds exhibited significant growth inhibition, particularly against melanoma cell lines. researchcommons.org

In Vitro Antimicrobial Activity:

The development of novel antimicrobial agents is a critical area of pharmaceutical research. Heterocyclic compounds derived from the this compound backbone, such as pyridinethione and thienopyridine derivatives, have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes. researchgate.net These compounds have shown good to strong activity against bacterial strains like Escherichia coli and Bacillus mycoides, as well as the fungal pathogen Candida albicans. researchgate.net For instance, specific thienopyridine derivatives have demonstrated significant zones of inhibition and low minimum inhibitory concentration (MIC) values, indicating potent antimicrobial effects. researchgate.net The broad-spectrum activity of such compounds underscores the utility of the this compound scaffold in the search for new anti-infective drugs. orientjchem.orgmdpi.com

In Vivo Pharmacological Efficacy:

Select compounds that demonstrate high potency in vitro are often advanced to in vivo models to assess their efficacy and safety in a biological system. A notable example is the pyrano-pyridine hybrid 3b , which, following its impressive in vitro anticancer results, was tested in an in vivo breast cancer model. The study reported that compound 3b was able to significantly inhibit tumor growth, causing a 79% reduction in tumor size. nih.govrsc.org This successful transition from in vitro to in vivo efficacy provides strong validation for the therapeutic potential of this class of compounds and highlights the importance of the core scaffold in achieving systemic activity.

Interactive Data Table: In Vitro Anticancer Activity of Selected Pyridine Hybrids

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |

| 3a | Huh-7 | < 6.68 | Taxol | 6.68 |

| A549 | < 38.05 | Taxol | 38.05 | |

| MCF-7 | < 12.32 | Taxol | 12.32 | |

| 3b | Huh-7 | 6.54 | Taxol | 6.68 |

| A549 | 15.54 | Taxol | 38.05 | |

| MCF-7 | 6.13 | Taxol | 12.32 | |

| 5a | Huh-7 | < 6.68 | Taxol | 6.68 |

| A549 | < 38.05 | Taxol | 38.05 | |

| MCF-7 | < 12.32 | Taxol | 12.32 | |

| 5b | Huh-7 | < 6.68 | Taxol | 6.68 |

| A549 | < 38.05 | Taxol | 38.05 | |

| MCF-7 | < 12.32 | Taxol | 12.32 |

Data synthesized from studies on novel pyridine derivatives. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Optimized Bioactivity

The analysis of structure-activity relationships (SAR) is fundamental to medicinal chemistry, enabling the rational design of more potent and selective therapeutic agents. For derivatives of the this compound scaffold, SAR studies have provided critical insights into the molecular features that govern their biological activity.

Key observations from anticancer and antimicrobial studies reveal that the nature and position of substituents on the heterocyclic systems derived from this compound play a crucial role in determining efficacy.

Influence of the Chlorophenyl Group: The presence of a chlorophenyl moiety is a defining characteristic of this scaffold. In many classes of biologically active compounds, halogen substituents, particularly chlorine, can enhance activity. This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability to form specific halogen bonds with biological targets. Studies on pyrimidine derivatives have noted that chlorophenyl-substituted compounds exhibit good anti-inflammatory properties. nih.gov In anticancer pyridine hybrids, the position of the chloro-substituent on the phenyl ring can significantly modulate cytotoxic potency.

SAR of Anticancer Pyridine Hybrids: For the pyrano-pyridine and pyrazolo-pyridine hybrids with anticancer activity, several structural trends were observed nih.gov:

Fused Ring System: The type of fused ring system was found to be a key determinant of activity. Pyrano-pyridine and pyrazolo-pyridine hybrids were generally more potent than other related structures, suggesting that these specific heterocyclic arrangements are beneficial for interacting with the biological target. nih.gov

Diarylidiene Substituents: Derivatives featuring methoxy (B1213986) or ethoxy groups on the diarylidene moiety displayed enhanced anticancer activity compared to those with p-chlorophenyl or cinnamaldehyde (B126680) substituents. nih.gov This indicates that electron-donating groups in these positions may be favorable for activity.

SAR of Antimicrobial Pyridines: In the development of antimicrobial agents based on this scaffold, SAR analysis of thienopyridine derivatives revealed that researchgate.net:

Substitution on the Thieno[2,3-b]pyridine Core: The introduction of different N-arylacetamide groups significantly influenced the antimicrobial spectrum and potency. The electronic nature of the substituent on the aryl ring (e.g., chloro, methyl) led to variations in activity against different microbial strains.

These SAR studies are invaluable for guiding the design of second-generation compounds, allowing for the systematic modification of the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Advanced Pharmaceutical Development Concepts Utilizing this compound as a Building Block

This compound is a highly valuable building block in medicinal chemistry due to the reactivity of its functional groups—the ketone and the active methylene (B1212753) group adjacent to the nitrile. This dual reactivity allows it to be a versatile starting material for the synthesis of a diverse range of complex heterocyclic scaffolds through various synthetic strategies.

Multicomponent Reactions (MCRs):

One of the most powerful modern synthetic strategies is the use of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all starting materials. nih.govnih.gov This approach is highly efficient, atom-economical, and allows for the rapid generation of molecular diversity. researchgate.net Benzoylacetonitrile (B15868) and its derivatives are excellent substrates for MCRs. For instance, they can be used in one-pot syntheses to construct highly substituted pyridines, pyrimidines, or pyrazoles. nih.govresearchgate.net These reactions often proceed with high yields and allow for the introduction of multiple points of diversity in a single synthetic operation, which is highly advantageous for building libraries of compounds for high-throughput screening in drug discovery programs.

Synthesis of Privileged Scaffolds:

The this compound core is used to construct "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. Pyridine, pyrimidine, and pyrazole rings are classic examples of such scaffolds, appearing in numerous approved drugs. orientjchem.orgnih.gov

Pyridine Synthesis: Benzoylacetonitriles can react with various reagents, such as enaminones or enamino-nitriles, and participate in multicomponent reactions to afford a wide variety of substituted pyridine and fused pyridine derivatives like quinolines. researchgate.neteurekaselect.com These scaffolds are central to drugs with anticancer and antimicrobial properties. nih.govresearchgate.net

Pyrimidine Synthesis: Cyclocondensation reactions of β-ketonitriles like this compound with reagents such as urea, thiourea, or guanidine are a classical and effective method for synthesizing the pyrimidine core. nih.govresearchgate.netresearchgate.net This provides access to compounds with potential anti-inflammatory, analgesic, and antimicrobial activities. nih.gov

Pyrazole Synthesis: The reaction of 1,3-dicarbonyl compounds (or their synthetic equivalents like β-ketonitriles) with hydrazine (B178648) derivatives is the most common and straightforward method for synthesizing the pyrazole ring. ekb.egresearchgate.netmdpi.com This pathway allows for the creation of diverse pyrazole derivatives, which are known to possess a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.net

By leveraging this compound as a starting material, medicinal chemists can efficiently access these important heterocyclic systems, enabling the exploration of extensive chemical space and the development of novel therapeutic agents targeting a wide range of diseases.

Emerging Research Directions and Future Perspectives

Integration with High-Throughput Synthesis and Screening Methodologies

High-throughput screening (HTS) has revolutionized drug discovery and materials science by enabling the rapid testing of millions of chemical, genetic, or pharmacological compounds. fishersci.ca The integration of 3-Chlorobenzoylacetonitrile into HTS workflows is a promising future direction. Its multifunctional nature makes it an ideal scaffold for creating large, diverse chemical libraries. tubitak.gov.tr

The core of HTS involves several key stages:

Library Design: Creating a virtual library of potential derivatives of this compound by considering various reactions like condensation, cyclization, and substitution.

Automated Synthesis: Utilizing robotic systems and liquid handlers for the parallel synthesis of these derivatives in microtiter plates. ambeed.com This allows for the rapid production of a multitude of new compounds from the this compound starting material.

Assay Development and Screening: Developing robust assays to test the synthesized compounds for specific biological activities or material properties. ambeed.com For instance, derivatives could be screened for their efficacy as enzyme inhibitors or for specific photophysical properties.

Data Analysis: Employing computational tools and machine learning algorithms to analyze the vast amounts of data generated, identifying "hits" or lead compounds for further development. ambeed.com

The versatility of β-ketonitriles, such as this compound, as intermediates for a variety of biologically active scaffolds makes them prime candidates for such advanced screening methodologies. rsc.org

| Step | Description | Key Technologies | Potential Outcome |

|---|---|---|---|

| 1. Library Generation | Design of a combinatorial library based on this compound scaffold. Reactions could include Knoevenagel condensation, Gewald reaction, etc. | Computational chemistry software | A virtual library of thousands of potential new molecules. |

| 2. Parallel Synthesis | Automated synthesis of the designed library in 96-well or 384-well plates. | Robotic liquid handlers, automated synthesizers | Physical library of compounds ready for screening. |

| 3. Biological/Material Screening | Rapid screening of the library against a specific biological target (e.g., a protein) or for a material property (e.g., fluorescence). | Multi-mode microplate readers, fluorescence-activated cell sorting (FACS) | Identification of "hit" compounds with desired activity. |

| 4. Hit-to-Lead Optimization | Further chemical modification and testing of the identified "hits" to improve potency, selectivity, and other properties. | Medicinal chemistry, further screening assays | Development of lead compounds for new drugs or materials. |

Applications in Advanced Materials Science beyond Traditional Pharmaceutical Development

While its roots are in pharmaceutical synthesis, the chemical properties of this compound suggest significant potential in the field of advanced materials. chemimpex.com Research is beginning to pivot towards exploring its use in creating novel functional materials.

The development of functional polymers is a key area of materials science. nih.gov this compound presents an interesting opportunity as a monomer or a modifying agent in polymer synthesis. A recent study demonstrated that benzoylacetonitrile (B15868) can undergo cascade oxidative polyannulation with internal diynes to create multisubstituted poly(naphthopyran)s (PNPs). researchgate.net These polymers exhibited high thermal stability and high refractive indices. researchgate.net